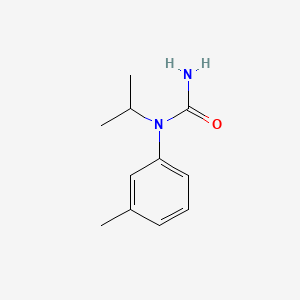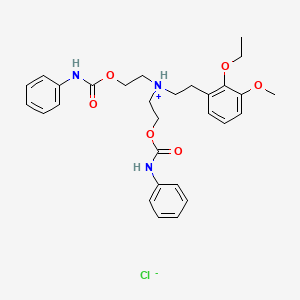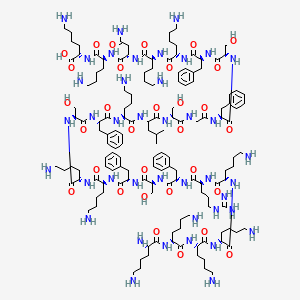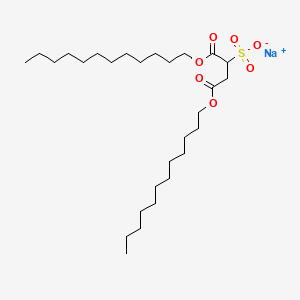
2,4-D-dodecylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-D-dodecylammonium involves the reaction of 2,4-dichlorophenoxyacetic acid with dodecylamine. This reaction typically occurs in an aqueous medium, where the acid and amine react to form the corresponding ammonium salt . The reaction conditions often include maintaining a controlled temperature and pH to ensure the complete formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified and formulated into various herbicidal products .
Análisis De Reacciones Químicas
Types of Reactions
2,4-D-dodecylammonium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce chlorinated phenols, while reduction reactions may yield less chlorinated derivatives .
Aplicaciones Científicas De Investigación
2,4-D-dodecylammonium has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,4-D-dodecylammonium involves its absorption through the roots and leaves of plants. Once absorbed, it mimics the natural plant hormone auxin, leading to uncontrolled cell division and growth. This results in the disruption of vascular tissue and ultimately the death of the plant . The molecular targets include auxin receptors and pathways involved in cell division and growth regulation .
Comparación Con Compuestos Similares
2,4-D-dodecylammonium is similar to other phenoxy herbicides, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): The parent compound, widely used for weed control.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar properties but different environmental and health impacts.
Uniqueness
What sets this compound apart is its specific formulation with dodecylamine, which enhances its herbicidal activity and selectivity . This unique combination allows for more effective weed control with potentially lower environmental impact compared to other similar compounds .
Propiedades
Número CAS |
2212-54-6 |
|---|---|
Fórmula molecular |
C20H33Cl2NO3 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)acetic acid;dodecan-1-amine |
InChI |
InChI=1S/C12H27N.C8H6Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h2-13H2,1H3;1-3H,4H2,(H,11,12) |
Clave InChI |
GDOSCZDDZQGBAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13743969.png)
![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate](/img/structure/B13743971.png)
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)




![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)

![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)

